LTX-315 is a synthetic, cationic, amphipathic nonapeptide designed for the treatment of solid tumors. [, ] It is derived from bovine lactoferricin, a naturally occurring antimicrobial peptide found in milk and other bodily fluids. [, ] LTX-315 exhibits potent oncolytic activity against a broad range of cancer cells, including those resistant to traditional chemotherapy. [, ] It demonstrates a favorable safety profile with lower toxicity towards normal cells compared to many existing anticancer agents. [, ] LTX-315 is currently being investigated in clinical trials for its potential as an antitumor agent, primarily through intratumoral administration. [, , , , , , , ]
The synthesis of LTX-315 involves a combination of solid-phase peptide synthesis (SPPS) and chemical modification steps. [] While specific details of the synthesis protocol are not extensively discussed in the provided literature, the use of SPPS suggests a stepwise approach where amino acids are sequentially coupled to a solid support, followed by cleavage and purification of the final peptide product. [] Chemical modification is employed to incorporate non-natural amino acids or other chemical moieties to enhance stability, activity, or other desirable properties. [, ]
LTX-315 is a 9-amino acid peptide with the sequence KKWKWDipKK-NH2, where Dip represents β-diphenylalanine, a non-natural amino acid. [, ] This sequence allows the peptide to adopt an amphipathic helical coil structure. [] The presence of multiple lysine residues confers a net positive charge to the molecule, while the tryptophan and diphenylalanine residues contribute to its hydrophobic character. [, ] This amphipathic nature is crucial for its interaction with cell membranes.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2